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1-Acetyl-3-methylurea

Cat. No.: B1329344
CAS No.: 623-59-6
M. Wt: 116.12 g/mol
InChI Key: XRVHSOXXNQTWAW-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) and Acylurea Derivatives in Chemical Research

Urea and its derivatives, particularly N-acylureas, represent a class of organic compounds with significant importance in both organic and medicinal chemistry. nih.gov The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, has the capacity to form multiple stable hydrogen bonds, a feature that is pivotal in drug-target interactions and defining the biological activity of molecules. nih.gov N-acylureas are formally derived from the acylation of a urea molecule and have the general formula R-CO-NH-CO-NH₂ or R-CO-NH-CO-NH-R'. ebi.ac.uk This structural motif is found in a wide array of bioactive compounds, including those with anticonvulsant, sedative, and insecticidal properties. wikipedia.org In the realm of synthetic chemistry, N-acylureas can sometimes be undesired byproducts, for instance, during peptide synthesis using carbodiimide (B86325) coupling agents, which can lead to impurities and reduced yields of the target peptide. fiveable.me

Historical Context of N-Acylurea Synthesis and Investigation

The study of ureas dates back to Friedrich Wöhler's synthesis of urea in 1828, a landmark event that is often considered the dawn of modern organic chemistry. nih.gov Since then, the synthesis and investigation of urea derivatives, including N-acylureas, have expanded significantly. Historically, the synthesis of N-acylureas has been achieved through various methods, with ongoing research focused on developing safer and more efficient synthetic routes. nih.gov The reactions of carbodiimides with carboxylic acids, which can lead to the formation of N-acylureas, have been a subject of extensive study to understand their mechanisms and kinetics. researchgate.net The investigation into N-acylureas has also been driven by their presence as side products in important chemical transformations like peptide synthesis, necessitating methods to control their formation. fiveable.menih.gov

Rationale for Focused Research on 1-Acetyl-3-methylurea within the Broader N-Acylurea Class

Within the extensive class of N-acylureas, this compound stands out as a subject of focused research due to its role as a fundamental building block and intermediate in organic synthesis. Its relatively simple structure, featuring an acetyl group and a methyl group attached to the urea core, provides a model system for studying the chemical and physical properties inherent to the N-acylurea scaffold. The addition of the acetyl group to methylurea (B154334) introduces greater molecular complexity and conformational constraints, leading to altered physical properties such as a higher melting point compared to the parent methylurea. The growing interest in acylurea scaffolds for designing molecules with specific pharmacological activities, such as sigma-1 receptor ligands and glycogen (B147801) phosphorylase inhibitors, further underscores the importance of understanding the fundamental characteristics of simpler members like this compound.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objectives of academic inquiry into this compound encompass a thorough characterization of its chemical and physical properties, the development of efficient synthetic methodologies, and the exploration of its reactivity and potential applications. Key areas of investigation include the elucidation of its molecular and crystal structure, detailed analysis of its spectroscopic data (NMR, IR, Mass Spectrometry), and understanding its behavior in various chemical reactions such as oxidation, reduction, and substitution. Furthermore, research aims to precisely determine its physicochemical parameters, which are crucial for its application in synthetic and medicinal chemistry.

Chemical Identity and Synthesis of this compound

Nomenclature and Structural Elucidation

This compound is systematically known by several names, including N-((methylamino)carbonyl)-acetamide and N-Acetyl-N'-methylurea. nist.govnih.gov Its chemical structure consists of a central urea backbone with an acetyl group (CH₃CO-) attached to one nitrogen atom and a methyl group (-CH₃) to the other.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameN-(methylcarbamoyl)acetamide
CAS Number623-59-6 nist.gov
Molecular FormulaC₄H₈N₂O₂ nist.gov
Molecular Weight116.12 g/mol guidechem.com
InChIInChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) nist.gov
InChIKeyXRVHSOXXNQTWAW-UHFFFAOYSA-N nist.gov
Canonical SMILESCC(=O)NC(=O)NC guidechem.com

The molecular architecture is characterized by a planar urea moiety due to resonance stabilization, which imparts a partial double bond character to the C-N bonds and restricts rotation. The presence of the acetyl group introduces further conformational considerations.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical routes. One documented method involves the reaction of acetyl urea with methyl formate (B1220265). In this process, methyl formate is decomposed by heating to generate formic acid and methanol. The subsequent reaction of formic acid with acetyl urea, under controlled temperature and time, yields the desired product, which is then purified by recrystallization.

Another reported synthesis starts from acetamide (B32628). chemicalbook.com A solution of acetamide and bromine is treated with sodium hydroxide (B78521) in water. The mixture is heated, leading to the formation of acetyl methylurea as a white powder after cooling and filtration. chemicalbook.com

A different approach utilizes methylurea as a starting material. orgsyn.org The process involves the reaction of methylamine (B109427) with other reagents to first produce methylurea, which is then nitrosated. The resulting nitrosomethylurea (B1605039) is a precursor in a multi-step synthesis that can yield this compound. orgsyn.org

Spectroscopic and Physicochemical Characterization

Spectroscopic Data Analysis

Spectroscopic techniques are essential for the structural confirmation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific spectral data is noted to be available, detailed public domain ¹H and ¹³C NMR spectra are not consistently reported across sources. tcichemicals.comtcichemicals.comtcichemicals.com However, NMR is a standard method used to confirm the structure of such compounds. tcichemicals.comtcichemicals.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound has been recorded and is available in spectral databases like the NIST WebBook. nist.gov The spectrum, typically measured as a solid in a mineral oil mull, shows characteristic absorption bands. Contamination from the oil is often noted around 2900 cm⁻¹. nist.gov

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available for this compound, providing information on its fragmentation pattern and confirming its molecular weight. nist.gov

Enzymatic Hydrolysis by Urease and Related Enzymes

Physicochemical Properties

The physicochemical properties of this compound have been determined through both experimental measurements and computational estimations.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
AppearanceWhite to almost white powder or crystal guidechem.comtcichemicals.com
Melting Point176-181 °C tcichemicals.comtcichemicals.com
Boiling Point (estimated)499.00 K
pKa (predicted)13.02 ± 0.46 guidechem.comlookchem.com
LogP (estimated)0.24370 lookchem.com
Water Solubility (log10WS, mol/l)Data not consistently available chemeo.com
Hydrogen Bond Donor Count2 nih.govguidechem.com
Hydrogen Bond Acceptor Count2 nih.govguidechem.com
Rotatable Bond Count0 lookchem.com
Topological Polar Surface Area58.2 Ų nih.govguidechem.com

Crystal Structure and Solid-State Characteristics

Detailed single-crystal X-ray diffraction data for this compound is not widely published in the search results. However, related structures, such as 3-Acetyl-1-(3-methyl-phenyl)thiourea, have been analyzed, revealing conformations where the N-H bonds are anti to each other and the presence of intramolecular hydrogen bonds. nih.gov For this compound, the central urea group is expected to be planar due to resonance. The solid-state packing would be significantly influenced by intermolecular hydrogen bonding between the N-H and C=O groups.

Chemical Reactivity and Synthetic Applications

Reactivity Profile

This compound exhibits reactivity characteristic of the N-acylurea functional group. It can participate in several types of chemical reactions:

Oxidation : The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction : It can undergo reduction, for instance, using powerful reducing agents like lithium aluminum hydride.

Substitution : Substitution reactions at the functional groups are possible.

Hydrolysis : Like other amides and ureas, it can be hydrolyzed under acidic or basic conditions, breaking the amide and urea linkages.

Reactions with Electrophiles and Nucleophiles : The nitrogen and oxygen atoms possess lone pairs of electrons, making them potential nucleophilic sites, while the carbonyl carbons are electrophilic.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further chemical modifications to build more complex molecules. For example, it has been used in the synthesis of other chemical compounds and materials. It is also a precursor in the preparation of nitrosomethylurea, a reagent used in organic synthesis. orgsyn.org

Biological and Pharmacological Context

Investigated Biological Activities

While specific, extensive studies on the biological activities of this compound itself are not prominently detailed in the provided search results, the broader class of acylureas is known to possess a range of biological effects. wikipedia.org For instance, some acylurea derivatives exhibit anticonvulsant and sedative properties. wikipedia.org The acylurea scaffold is also a key feature in a class of insecticides known as benzoylureas, which act as insect growth regulators. wikipedia.org Recent research has also pointed to the utility of acylurea structures in the design of sigma-1 receptor ligands and glycogen phosphorylase inhibitors.

Relevance in Medicinal Chemistry

The acylurea moiety is increasingly incorporated into molecules during drug design to achieve desired pharmacological actions and physicochemical properties. researchgate.net The ability of the urea group to form strong hydrogen bonds is a key factor in its use in medicinal chemistry to enhance drug-target interactions. nih.gov The structural features of this compound, such as the N-acetyl and N-methyl groups, can influence properties like lipophilicity and metabolic stability, which are critical considerations in drug development. acs.org The N-methylation of ureas, for example, can be used to alter the stereochemistry and modulate biological activity. nih.gov

This compound is a chemically significant compound within the N-acylurea class. Its well-defined structure provides a valuable platform for fundamental studies of the chemical and physical properties that govern this class of molecules. Serving as a key synthetic intermediate, it plays a role in the creation of more complex chemical entities. While direct pharmacological applications of this compound are not extensively documented, the broader importance of the acylurea scaffold in medicinal chemistry and drug discovery highlights the value of understanding this fundamental representative. Future research may further elucidate its reactivity and uncover novel applications in both synthetic and applied chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B1329344 1-Acetyl-3-methylurea CAS No. 623-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(methylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVHSOXXNQTWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060773
Record name Acetamide, N-[(methylamino)carbonyl]-
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Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-59-6
Record name N-[(Methylamino)carbonyl]acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-((methylamino)carbonyl)-
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Record name 1-Acetyl-3-methylurea
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Record name Acetamide, N-[(methylamino)carbonyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[(methylamino)carbonyl]-
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Synthetic Methodologies and Reaction Pathways of 1 Acetyl 3 Methylurea

Established Synthetic Routes to 1-Acetyl-3-methylurea

The primary methods for synthesizing this compound involve direct acylation of a pre-formed urea (B33335), condensation reactions that build the urea backbone, and rearrangement reactions that transform a different functional group into the required urea structure.

Acetylation of Methylurea (B154334) Precursors

A direct and logical approach to this compound is the acetylation of methylurea. In this method, an acetyl group (CH₃CO-) is introduced onto one of the nitrogen atoms of the methylurea molecule. The most common acetylating agent for this purpose is acetic anhydride (B1165640), often in the presence of a catalyst or in a suitable solvent.

The reaction proceeds via nucleophilic attack of one of the nitrogen atoms of methylurea on a carbonyl carbon of acetic anhydride. Although methylurea has two nitrogen atoms, the terminal nitrogen (attached to the methyl group) is generally more nucleophilic than the internal nitrogen of the urea core. The reaction typically yields N-acetyl-N'-methylurea, which is another name for this compound orgsyn.orgnih.gov. The process is an example of acylation, a fundamental reaction in organic synthesis used to form esters and amides taylorandfrancis.com.

Condensation Reactions Involving Acetic Acid Derivatives and Methylamine (B109427) Derivatives

This compound can be constructed by forming the urea linkage through a condensation reaction. A prominent pathway involves the reaction of methyl isocyanate (a methylamine derivative) with acetic acid (an acetic acid derivative). Isocyanates are highly reactive compounds that readily undergo addition reactions with substances containing active hydrogen atoms, such as carboxylic acids scielo.brwikipedia.org.

The reaction between an isocyanate and a carboxylic acid is complex. It is proposed to proceed through the initial formation of a mixed carbamic-carboxylic anhydride intermediate researchgate.netacs.org. This unstable intermediate can then decompose, losing carbon dioxide to form the corresponding N-substituted amide, in this case, this compound. This method offers a way to build the target molecule from two distinct fragments, providing synthetic flexibility acs.org.

Alternative Synthetic Approaches (e.g., from Acetamide (B32628) using Bromine and NaOH)

An alternative and well-documented route to this compound starts from acetamide and employs a variation of the Hofmann rearrangement orgsyn.org. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate wikipedia.orgthermofisher.com.

In this specific synthesis, acetamide is treated with bromine and sodium hydroxide (B78521). However, instead of leading to methylamine (the typical product of a full Hofmann degradation in aqueous conditions), the reaction is controlled to form this compound thermofisher.comvedantu.com. A detailed procedure published in Organic Syntheses describes the treatment of acetamide with bromine and sodium hydroxide solution, followed by heating, to produce acetyl methylurea in high yields orgsyn.org. This method is effective, transforming a simple amide into the desired urea derivative in a one-pot procedure.

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RoutePrecursorsKey ReagentsTypical YieldReference
AcetylationMethylureaAcetic AnhydrideNot specified, but generally high for acylations. taylorandfrancis.com
CondensationMethyl Isocyanate, Acetic AcidNone (direct reaction), or catalyst in some cases.High, dependent on conditions. acs.orgscielo.br
Hofmann-type RearrangementAcetamideBromine, Sodium Hydroxide84-90% orgsyn.org

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms provides insight into the formation of intermediates and the factors controlling the reaction rate.

Elucidation of Reaction Intermediates

The intermediates formed during the synthesis of this compound depend on the chosen synthetic pathway.

In the Acetylation of Methylurea: The reaction likely proceeds through a tetrahedral intermediate formed after the nucleophilic attack of the methylurea nitrogen on the carbonyl carbon of acetic anhydride. This intermediate then collapses, eliminating an acetate (B1210297) ion to form the final product.

In Condensation Reactions: The reaction of methyl isocyanate with acetic acid is understood to form a highly unstable mixed carbamic-carboxylic anhydride as the key intermediate researchgate.netresearchgate.net. This species is formed by the addition of the carboxylic acid's hydroxyl group to the isocyanate's C=N bond. This anhydride readily decarboxylates (loses CO₂) to yield the final this compound product acs.org.

In the Hofmann Rearrangement Approach: This pathway has the most distinct and well-studied intermediates masterorganicchemistry.com.

N-bromoamide: The reaction begins with the deprotonation of acetamide by sodium hydroxide, followed by reaction with bromine to form an N-bromoacetamide intermediate wikipedia.orgchemistrywithwiley.com.

N-bromoamide anion: A second deprotonation by the base generates an unstable N-bromoamide anion wikipedia.org.

Methyl Isocyanate: This anion undergoes rearrangement. The methyl group migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion. This concerted step results in the formation of methyl isocyanate (CH₃NCO) masterorganicchemistry.comquora.comvedantu.com. In the context of this specific synthesis, it is proposed that the isocyanate is then trapped in situ by unreacted acetamide or its derivatives to form the final product, though the exact trapping mechanism to form the acetylurea (B1202565) is complex and may involve multiple steps.

Kinetic Studies of Formation Reactions

While specific kinetic studies for the synthesis of this compound are not extensively documented, the kinetics of the underlying reaction types have been investigated.

Kinetics of Isocyanate Reactions: Studies on the reactions between various isocyanates and carboxylic acids have found that they generally follow second-order reaction kinetics scite.ai. The rate of reaction is influenced by the structure of both the isocyanate and the carboxylic acid, as well as the solvent and temperature. The hydrolysis of methyl isocyanate, a competing side reaction in aqueous media, is known to be catalyzed by both acid and base rsc.orgwikipedia.org. Kinetic models for the thermal decomposition of urea itself show activation energies in the range of 78–84 kJ/mol, indicating a significant energy barrier to its breakdown mdpi.com.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of this compound synthesis are intricately linked to the precise control of reaction conditions, particularly during the Hofmann rearrangement step. Key parameters that influence the outcome include temperature, concentration of reactants, and the nature of the base and halogen used. researchgate.net

Reaction ParameterInfluence on Yield and Selectivity
Temperature The Hofmann rearrangement is typically conducted at low to moderate temperatures to control the exothermic nature of the reaction and minimize side reactions. Excessive heat can lead to the degradation of the isocyanate intermediate and the formation of byproducts. eblprocesseng.com
Concentration The molar ratios of the amide, halogen, and base are critical. An excess of the base is necessary to ensure the complete deprotonation of the amide and the subsequent formation of the N-bromoamide intermediate. wikipedia.org The concentration of methylamine will also dictate the rate of the final urea formation step.
Base Strong bases like sodium hydroxide or potassium hydroxide are essential for the reaction to proceed. The choice of base can influence the reaction rate and the solubility of the intermediates. researchgate.net
Halogen Bromine is the most commonly used halogen, though chlorine can also be employed. The reactivity of the halogen will affect the rate of the initial N-halogenation step. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound, relying on the Hofmann rearrangement, presents several challenges from a green chemistry perspective. The use of stoichiometric amounts of bromine and strong bases generates significant waste streams. researchgate.net Moreover, the in situ generation of methyl isocyanate, a highly toxic and reactive intermediate, raises safety concerns, particularly on a larger scale. rsc.orgnih.govquora.com

Development of Environmentally Benign Synthetic Protocols

In the broader context of urea synthesis, significant efforts are being made to develop greener alternatives that avoid hazardous reagents like phosgene (B1210022) and isocyanates. acs.orgresearchgate.net For the synthesis of N-acylureas, potential environmentally benign protocols could involve:

Non-Isocyanate Routes: Research into non-isocyanate pathways for the formation of ureas and polyurethanes is an active area. acs.orgresearchgate.netnih.gov These methods often involve the reaction of amines with alternative carbonyl sources, such as dialkyl carbonates or cyclic carbonates, which are considered greener substitutes for phosgene and isocyanates. acs.org

Biocatalysis: The use of enzymes, such as lipases or acylases, to catalyze the formation of amide and urea bonds is a promising green alternative. unipd.itnih.govnih.gov Biocatalytic methods operate under mild conditions (neutral pH, ambient temperature) and exhibit high selectivity, reducing the formation of byproducts. unipd.it While specific enzymatic routes to this compound have not been reported, the enzymatic synthesis of related N-acyl-amino acids suggests the feasibility of such an approach. nih.govnih.gov

Catalyst Development for Sustainable Production

Catalysis plays a crucial role in developing sustainable synthetic methods. For the synthesis of N-acylureas, catalytic approaches could offer significant advantages over stoichiometric methods.

Palladium-Catalyzed Acylation: Palladium catalysts have been successfully employed for the N-acylation of monosubstituted ureas using carbon monoxide as a carbonyl source. nih.gov This method allows for the use of near-stoichiometric amounts of CO and demonstrates good functional group tolerance. nih.gov

Zeolite Catalysis: Zeolites are being explored as solid acid catalysts for Friedel-Crafts acylation reactions using carboxylic acids as acylating agents. shareok.org This approach could potentially be adapted for the direct acylation of a urea derivative, avoiding the need for more reactive and hazardous acylating agents.

Scalability and Industrial Synthesis Considerations

The scalability of the synthesis of this compound from a laboratory procedure to an industrial process presents several challenges. The primary concerns are associated with the handling of hazardous materials and the control of a highly exothermic reaction.

The industrial manufacturing of urea itself is a well-established process, typically involving the reaction of ammonia (B1221849) and carbon dioxide at high pressure and temperature. eblprocesseng.comnitrkl.ac.inchemicalengineeringworld.com However, the synthesis of a substituted urea like this compound via the Hofmann rearrangement introduces specific complexities.

Scalability ConsiderationChallenges and Potential Solutions
Handling of Bromine Bromine is a corrosive and toxic substance, requiring specialized handling and storage infrastructure. For large-scale production, the use of less hazardous brominating agents like N-bromosuccinimide (NBS) could be considered. wikipedia.org
Control of Exothermic Reaction The Hofmann rearrangement is highly exothermic. Effective heat management is crucial to prevent runaway reactions and ensure consistent product quality. The use of continuous flow reactors can offer superior heat and mass transfer, providing better control over the reaction conditions. rsc.org
Methyl Isocyanate Exposure Methyl isocyanate is an extremely toxic and volatile chemical. nih.govepa.gov While the in situ generation in the Hofmann rearrangement minimizes the need to store large quantities, any potential for its release must be strictly controlled through robust engineering and safety protocols.
Waste Management The traditional synthesis generates significant amounts of inorganic salts as byproducts. An industrial process would require an efficient and environmentally sound method for treating and disposing of this waste stream.

This table outlines general considerations for scaling up the synthesis of this compound. Specific industrial-scale production data for this compound is not publicly available.

Chemical Reactivity and Reaction Mechanisms of 1 Acetyl 3 Methylurea

Hydrolysis Reactions of 1-Acetyl-3-methylurea

The cleavage of the acylurea linkage in this compound through hydrolysis represents a key aspect of its chemical behavior. This process can be initiated under alkaline, acidic, or enzymatic conditions, each with distinct mechanistic pathways.

The hydrolysis of this compound in alkaline solutions has been a subject of detailed kinetic studies. rsc.orgrsc.org The reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the un-ionized substrate. rsc.orgrsc.org This process is more complex than a simple one-step reaction, involving the formation and subsequent breakdown of an intermediate species. rsc.orgrsc.org

The rate of alkaline hydrolysis of this compound is significantly dependent on the concentration of hydroxide ions (OH⁻). rsc.orgrsc.org At lower levels of basicity, the reaction kinetics are predominantly second order with respect to the hydroxide ion concentration. rsc.orgrsc.org However, as the concentration of OH⁻ increases to higher values, the reaction order transitions to first order. rsc.orgrsc.org This shift indicates a change in the rate-determining step of the reaction mechanism. At low basicity, the breakdown of the tetrahedral intermediate is the slowest step and is base-catalyzed, whereas at high hydroxide concentrations, the initial formation of the intermediate becomes the rate-limiting step. rsc.orgrsc.org

The mechanism of alkaline hydrolysis for acylureas, including this compound, involves the formation of a transient tetrahedral intermediate. rsc.orgrsc.orgvaia.comvaia.com This intermediate is formed when a hydroxide nucleophile attacks the electrophilic carbonyl carbon of the acetyl group. vaia.comvaia.com This initial attack disrupts the planar nature of the carbonyl group, resulting in a carbon atom with four single bonds, a tetrahedral geometry. youtube.com

This intermediate is inherently unstable and seeks to stabilize by collapsing. vaia.com The breakdown of this tetrahedral intermediate is the rate-limiting step at low hydroxide concentrations. rsc.orgrsc.org This collapse involves the cleavage of the C-N bond, which is facilitated by a second hydroxide ion acting as a base, explaining the second-order kinetics observed under these conditions. rsc.orgrsc.org At higher basicity, the base-catalyzed breakdown of the intermediate becomes rapid, and the initial nucleophilic attack becomes the slower, rate-determining step, consistent with the observed first-order kinetics. rsc.orgrsc.org

When comparing the open-chain structure of this compound to its cyclic analogues, such as five-membered (hydantoins) and six-membered (dihydrouracils) ring acylureas, significant differences in reactivity are observed. rsc.orgrsc.org The open-chain this compound adds a hydroxide ion at a rate that is an order of magnitude slower than its cyclic counterparts. rsc.orgrsc.org

Acidity also plays a crucial role. The acidity of the imide nitrogen decreases markedly when moving from a five-membered ring to a six-membered ring, and further still to the open-chain compound. rsc.orgrsc.org The ratio of the rate of formation of the tetrahedral intermediate for the six-membered ring versus the five-membered ring (k⁶:k⁵) is approximately 2-3. rsc.orgrsc.org However, the ratio for the partitioning of this intermediate's breakdown differs more significantly depending on substitution patterns. rsc.orgrsc.org

Interactive Table: Comparison of Acylurea Hydrolysis Characteristics

Compound Type Relative Rate of OH⁻ Addition Relative Acidity
Five-membered Ring (Hydantoins) Fast High
Six-membered Ring (Dihydrouracils) Intermediate Intermediate

| Open-chain (this compound) | Slow | Low |

This table provides a qualitative comparison based on the findings reported in the literature. rsc.orgrsc.org

While specific studies on the acid-catalyzed hydrolysis of this compound are not detailed in the available research, the general mechanism for amide hydrolysis under acidic conditions can be inferred. youtube.com This process typically requires more forcing conditions, such as heating, compared to the hydrolysis of esters. youtube.com

The mechanism is expected to begin with the protonation of the carbonyl oxygen by a hydronium ion. youtube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com This attack leads to the formation of a tetrahedral intermediate. youtube.com Following its formation, a proton transfer occurs from the oxygen of the attacking water molecule to the nitrogen atom of the urea (B33335) moiety. youtube.com This protonation of the nitrogen transforms the amine group into a better leaving group. The tetrahedral intermediate then collapses, breaking the C-N bond and releasing the protonated amine group to ultimately form acetic acid and methylurea (B154334). youtube.com

Urease (EC 3.5.1.5) is a metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). nih.govnih.gov The active site of urease contains two nickel ions that are crucial for its catalytic activity. nih.govnih.gov The mechanism involves the binding of urea's carbonyl oxygen to one nickel ion and a nitrogen atom to the other, which makes the urea's carbonyl carbon more susceptible to nucleophilic attack by a bridging hydroxide ion. nih.gov

There is no specific evidence in the provided sources to suggest that this compound is a substrate for urease. Enzymes often exhibit high substrate specificity. The presence of the acetyl group on one of the nitrogen atoms of the urea core in this compound could sterically hinder its ability to fit into the active site of urease or prevent the necessary bidentate binding to the nickel centers. nih.gov Therefore, while urease efficiently hydrolyzes urea, its activity on N-acetylated derivatives like this compound has not been confirmed. nih.govnih.gov

Oxidation and Reduction Chemistry

The reactivity of this compound in redox reactions is dictated by its functional groups: an acetyl group, a urea backbone, and a methyl group. While detailed studies on its oxidation and reduction are not extensively documented in dedicated literature, its behavior can be inferred from the general principles of organic chemistry and findings on related structures.

The compound can be oxidized under specific conditions, though the precise pathways and products are not commonly reported. The presence of N-H bonds and the methyl group suggests potential sites for oxidation.

Reduction of this compound can be accomplished using powerful reducing agents. For instance, reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl groups present in the molecule. The acetyl carbonyl is more susceptible to reduction than the more stable urea carbonyl. The reaction could potentially lead to the reduction of the acetyl group to an ethyl group or cleavage of the amide bond, depending on the reaction conditions.

Table 1: Potential Redox Reactions of this compound

Reaction TypeReagent ExamplePotential Product(s)Notes
Oxidation Strong Oxidizing AgentsNot well-documentedThe complexity of the molecule allows for multiple potential oxidation sites.
Reduction Lithium Aluminum Hydride (LiAlH₄)N-(ethyl)-N'-methylureaReduction of the acetyl carbonyl group is the most likely primary transformation.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a complex product that incorporates substantial portions of all reactants. nih.govsci-hub.se These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov Substituted ureas, such as this compound, serve as valuable building blocks in various MCRs, particularly for the synthesis of nitrogen-containing heterocyclic compounds. tcichemicals.comchim.it

A prominent example of an MCR where this compound can be utilized is the Biginelli reaction. nih.gov First reported in 1891, this acid-catalyzed, three-component condensation is a cornerstone for synthesizing a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govyoutube.com These structures are of significant interest due to their pharmacological properties. nih.govnih.gov

In a typical Biginelli reaction, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea are condensed. nih.govjsynthchem.com By substituting urea with this compound, chemists can introduce specific substitutions onto the resulting heterocyclic core, thereby integrating the acyl and methyl groups into a more complex molecular architecture. This modification directly yields N1-acetylated and N3-methylated DHPM derivatives, providing a straightforward route to compounds that would otherwise require multi-step synthetic sequences.

Table 2: The Biginelli Reaction Utilizing this compound

Component 1Component 2Component 3Resulting Heterocyclic Scaffold
An Aldehyde (R-CHO)A β-Ketoester (e.g., Ethyl Acetoacetate)This compound N1-Acetyl-N3-methyl-3,4-dihydropyrimidin-2(1H)-one derivative

The mechanism of the Biginelli reaction has been the subject of considerable study, with several pathways proposed. The most widely accepted route proceeds through an N-acylimine intermediate. youtube.com The specific structure of this compound provides valuable insight into the reaction sequence.

The molecule contains two distinct nitrogen atoms: N1, which is part of an amide linkage (acetylated), and N3, which is alkylated (methylated). The electron-withdrawing acetyl group significantly reduces the nucleophilicity of the N1 nitrogen. In contrast, the electron-donating methyl group slightly enhances the nucleophilicity of the N3 nitrogen.

Under the acidic conditions of the Biginelli reaction, the mechanism is believed to proceed as follows:

Imine Formation: The reaction initiates with the condensation between the aldehyde and the more nucleophilic N3-methyl nitrogen of this compound to form a protonated N-acyliminium ion intermediate.

Nucleophilic Addition: The β-ketoester, in its enol form, acts as the nucleophile, attacking the iminium ion.

Cyclization and Dehydration: The final step involves an intramolecular cyclization where the remaining amino group (N1-H) attacks the ester carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system. youtube.com

The differential reactivity of the two nitrogen atoms in this compound is crucial for directing the regiochemical outcome of the cyclization, leading specifically to an N1-acetyl, N3-methyl substituted product. Studies on related asymmetric ureas in condensation reactions support the concept that the less sterically hindered and more nucleophilic nitrogen preferentially engages in the initial reaction with the carbonyl component. rsc.org

Table 3: Key Mechanistic Steps of the Biginelli Reaction with this compound

StepDescriptionRole of this compound
1 Acid-catalyzed condensation with an aldehyde.The more nucleophilic N3-methyl group attacks the aldehyde carbonyl.
2 Formation of an N-acyliminium ion intermediate.The intermediate is stabilized by the acetyl group.
3 Nucleophilic attack by the enol of a β-ketoester.The C-C bond is formed at the carbon adjacent to the N3-methyl group.
4 Intramolecular cyclization and dehydration.The N1-H group attacks the ester carbonyl, closing the ring and eliminating water.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of 1-Acetyl-3-methylurea, offering precise insights into the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is characterized by the presence of two key signals in the aliphatic region, corresponding to the acetyl and the N-methyl groups.

The protons of the acetyl methyl group (CH₃-C=O) are expected to appear as a sharp singlet, typically in the downfield region of the spectrum, owing to the deshielding effect of the adjacent carbonyl group. The N-methyl protons (CH₃-NH) also present as a distinct signal. Due to the electronegativity of the adjacent nitrogen atom, this signal is also shifted downfield. The N-H protons of the urea (B33335) and amide functionalities typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Integration
Acetyl-CH₃~2.1Singlet3H
N-Methyl-CH₃~2.8Doublet3H
Amide-NHVariableBroad Singlet1H
Urea-NHVariableBroad Singlet1H

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides a count of the unique carbon environments in the molecule. Four distinct signals are anticipated, corresponding to the two carbonyl carbons, the acetyl methyl carbon, and the N-methyl carbon.

The carbonyl carbons of the acetyl and urea moieties are the most deshielded, appearing at the downfield end of the spectrum. The acetyl carbonyl (C=O) is typically found in the range of 170-180 ppm, while the urea carbonyl (N-C(=O)-N) appears slightly further upfield, generally between 155-165 ppm. The acetyl methyl carbon gives a signal in the upfield region, characteristic of sp³-hybridized carbons. The N-methyl carbon is also found in the upfield region, with its chemical shift influenced by the attached nitrogen atom.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
Acetyl C=O~175
Urea C=O~158
N-Methyl C~27
Acetyl C~24

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To further corroborate the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would show a correlation between the N-H proton of the methylurea (B154334) moiety and the protons of the N-methyl group, confirming their scalar coupling.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signal of the acetyl methyl group to its corresponding carbon signal, and the N-methyl proton signal to the N-methyl carbon signal.

HMBC: The HMBC spectrum is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

A correlation between the acetyl methyl protons and the acetyl carbonyl carbon.

Correlations between the N-methyl protons and the urea carbonyl carbon.

Correlations between the amide N-H proton and both the acetyl and urea carbonyl carbons, confirming the acylurea backbone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides critical information about the functional groups present in the molecule, particularly the characteristic vibrations of the acylurea moiety. The spectrum, which can be found in the NIST WebBook, displays several key absorption bands. nist.gov

Characteristic Vibrational Modes of the Acylurea Moiety

The acylurea functional group gives rise to a series of distinctive absorption bands in the IR spectrum:

N-H Stretching: The N-H stretching vibrations of the amide and urea groups typically appear as a broad band in the region of 3200-3400 cm⁻¹. The broadening is a result of hydrogen bonding.

C=O Stretching: Two distinct carbonyl stretching bands are expected due to the presence of the acetyl and urea carbonyl groups. The acetyl C=O stretch is generally observed at a higher frequency (around 1700-1730 cm⁻¹), while the urea C=O stretch appears at a lower frequency (around 1640-1680 cm⁻¹) due to resonance effects.

N-H Bending: The N-H bending vibrations, often coupled with C-N stretching, give rise to the "Amide II" band, which is typically found around 1550-1620 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the acylurea backbone contribute to absorptions in the fingerprint region of the spectrum, generally between 1200 and 1400 cm⁻¹.

Vibrational Mode Approximate Frequency (cm⁻¹) (Predicted)
N-H Stretch3200-3400 (broad)
Acetyl C=O Stretch1700-1730
Urea C=O Stretch1640-1680
N-H Bend (Amide II)1550-1620
C-N Stretch1200-1400

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. nist.gov The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation pattern in the mass spectrum offers further structural confirmation. Key fragmentation pathways for acylureas involve cleavage of the bonds adjacent to the carbonyl groups. Expected fragmentation patterns for this compound would include:

α-Cleavage: Cleavage of the bond between the acetyl group and the nitrogen atom, leading to the formation of an acetyl cation ([CH₃CO]⁺) with a mass-to-charge ratio (m/z) of 43. This is often a prominent peak.

Cleavage of the N-C Bond: Fragmentation can occur at the N-C bond of the urea moiety, leading to various charged fragments. For instance, cleavage could result in the formation of a methyl isocyanate radical cation ([CH₃NCO]⁺˙) at m/z 57.

Loss of a Methyl Group: Loss of a methyl radical from the molecular ion would result in a fragment at m/z 101.

Fragmentation Pathways and Structural Confirmation

Mass spectrometry, specifically through electron ionization (EI), is a key technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns. The mass spectrum of this compound is available through the NIST WebBook, providing data for the interpretation of its fragmentation pathways. nist.gov

Upon electron ionization, the this compound molecule (with a molecular weight of 116.12 g/mol ) forms a molecular ion (M+•) at m/z 116. nist.govnih.gov The fragmentation of this molecular ion proceeds through several characteristic pathways, driven by the relative stability of the resulting fragment ions and neutral losses. The principles of charge site-initiated and radical site-initiated fragmentation govern these processes. youtube.comwikipedia.org

One of the primary fragmentation routes involves the cleavage of the acyl group. The loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion is a common pathway for acetylated compounds, leading to a fragment ion. Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon of the acetyl group and the adjacent nitrogen atom, resulting in the formation of an acetyl cation (CH₃CO⁺) at m/z 43 and a corresponding radical fragment. The presence of an acetyl group is often confirmed by the loss of a methyl radical followed by the elimination of a carbon monoxide molecule. scirp.org

Cleavage of the urea moiety also contributes significantly to the mass spectrum. The bond between the two carbonyl groups can break, leading to the formation of methyl isocyanate (CH₃NCO) as a neutral loss. Additionally, α-cleavage adjacent to the carbonyl groups and the nitrogen atoms is a common fragmentation mechanism for amides and ureas. ugto.mx

The major fragments observed in the mass spectrum of this compound can be summarized in the following table, with their proposed structures and corresponding mass-to-charge ratios (m/z).

m/zProposed Fragment IonPlausible Neutral Loss
116[C₄H₈N₂O₂]⁺• (Molecular Ion)-
73[C₂H₅N₂O]⁺CH₃CO•
58[C₂H₄NO]⁺CH₃NCO
43[CH₃CO]⁺C₂H₅N₂O•

X-ray Crystallography of this compound and its Co-crystals/Derivatives

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structure of a closely related derivative, 1-acetyl-1,3-dicyclohexylurea, provides valuable insights into the potential solid-state conformation and intermolecular interactions of this compound. researchgate.net

In the crystal structure of 1-acetyl-1,3-dicyclohexylurea, the molecules form dimeric units through strong N—H···O hydrogen bonds between the amide hydrogen and the acetyl oxygen atom. These dimers are further connected into infinite chains by C—H···O hydrogen bonds. researchgate.net This suggests that this compound would also exhibit a high propensity for forming robust hydrogen-bonded networks in the solid state, a characteristic feature of urea derivatives. nih.gov The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) in this compound facilitates the formation of these supramolecular assemblies.

The potential for this compound to act as a co-crystal former is also of interest. Urea itself is a well-known and effective co-crystal former, capable of improving the physicochemical properties of active pharmaceutical ingredients through the formation of new crystalline structures with modified hydrogen bonding networks. nih.gov Given the structural similarities, this compound likely shares this ability to form co-crystals with other organic molecules.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful element-specific technique that probes the unoccupied electronic states of a molecule. stanford.edu A detailed study on the NEXAFS spectra of this compound has been conducted, providing a comprehensive understanding of its core-electron excitations and subsequent dissociation pathways. aip.org

Core-Electron Excitation Spectra (Carbon, Nitrogen, Oxygen K-edges)

The NEXAFS spectra of this compound have been measured at the Carbon (C), Nitrogen (N), and Oxygen (O) K-edges. aip.org These spectra are characterized by distinct resonances corresponding to the excitation of a 1s core electron to unoccupied molecular orbitals, primarily of π* and σ* character. researchgate.net

The experimental and theoretically predicted NEXAFS spectra for this compound are displayed below. aip.org

Carbon K-edge: The C K-edge spectrum exhibits multiple peaks corresponding to the different carbon environments within the molecule (the acetyl methyl carbon, the acetyl carbonyl carbon, and the urea carbonyl carbon). The transitions to the π* orbitals of the two carbonyl groups are typically observed at lower photon energies, while transitions to σ* orbitals appear at higher energies.

Nitrogen K-edge: The N K-edge spectrum reveals transitions originating from the two distinct nitrogen atoms. The chemical environment of each nitrogen atom influences the energy of its core-level transitions, allowing for their differentiation.

Oxygen K-edge: The O K-edge spectrum is dominated by a strong resonance corresponding to the excitation of a 1s electron to the π* orbitals of the two carbonyl groups.

Correlation with Molecular Electronic Structure

The features observed in the NEXAFS spectra are directly correlated with the molecular electronic structure of this compound. aip.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been used to assign the electronic transitions corresponding to the spectral features. aip.org

The molecule contains three consecutive peptide-like bonds around two carbonyl groups. aip.org The unoccupied molecular orbitals, which serve as the destination for the excited core electrons, are a key aspect of the electronic structure that is probed by NEXAFS. The lowest unoccupied molecular orbitals (LUMOs) are typically the π* orbitals associated with the C=O and C-N bonds of the acetyl and urea moieties. The spatial distribution and energy levels of these orbitals dictate the intensity and position of the resonances in the NEXAFS spectra.

Dissociation Patterns and Branching Ratios

Core excitation of a molecule to a repulsive potential energy surface can lead to specific fragmentation pathways. mdpi.com The dissociation of this compound following core-electron excitation has been investigated, and the branching ratios of the resulting ionic fragments have been determined as a function of the excitation energy. aip.org

The study revealed that specific dissociation occurs, with certain fragmentation channels being enhanced at specific resonant excitation energies. aip.org A significant finding is the high branching ratio (42%–75%) for the cleavage of the peptide-like bonds upon resonant excitation. aip.org This enhanced dissociation of the peptide bond is a common feature in molecules containing this functional group and is attributed to the population of an anti-bonding orbital along the peptide bond upon core excitation. aip.orgmdpi.com

The specific fragmentation patterns provide further confirmation of the molecular structure and offer a deeper understanding of the electronic relaxation and dissociation dynamics following core-level excitation. The analysis of branching ratios helps to identify which chemical bonds are most susceptible to breaking upon absorption of a specific energy of X-ray photon. researchgate.net

Computational Chemistry and Theoretical Studies of 1 Acetyl 3 Methylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-acetyl-3-methylurea, determined by its electronic structure. These methods provide a static, time-independent view of the molecule's geometry and electronic distribution.

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) has been utilized to investigate the molecular structure of this compound. The molecule's structure is characterized by three consecutive peptide-like bonds situated around two carbonyl groups. aip.org Computational studies have focused on identifying the most stable conformations of the molecule. aip.org

In one such study, the geometry of this compound was optimized to find its low-energy conformations. aip.org The calculations for predicting spectroscopic properties were subsequently performed on the most stable conformation identified through these methods. aip.org This approach ensures that the theoretical spectra correspond to the most probable molecular structure.

Ab Initio Calculations of Electronic Properties

While detailed studies focusing exclusively on the ab initio calculation of electronic properties for this compound are not extensively documented in the available literature, the methodologies are well-established in computational chemistry. oup.comnih.gov Such calculations, distinct from DFT, are derived purely from first principles without empirical parameterization. They are used to determine fundamental electronic properties like molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and charge distributions.

In a related context, time-dependent density functional theory (TD-DFT), which shares a theoretical foundation with DFT, has been used to identify the destination orbitals for electronic transitions, such as the π* antibonding orbitals involved in core-electron excitations. aip.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a dynamic picture of molecular behavior over time, providing insights into conformational flexibility and interactions with the environment.

Conformational Analysis and Flexibility

Conformational analysis of this compound has been addressed as a prerequisite for spectroscopic studies, where low-energy and the most stable conformations were determined using quantum chemical calculations. aip.org This suggests that the molecule possesses conformational flexibility, although extensive molecular dynamics simulations detailing the full range of this flexibility and the energy barriers between different conformers are not detailed in the reviewed sources.

Solvation Effects

The influence of solvents on the structure and dynamics of this compound has not been a primary focus of the theoretical studies found. Experimental and computational investigations have predominantly been conducted on the molecule in the gaseous phase. aip.org Therefore, specific findings regarding solvation effects from molecular dynamics simulations are not available in the cited literature.

Prediction of Spectroscopic Properties

A significant application of computational chemistry to this compound has been the prediction and interpretation of its spectroscopic features. aip.org

Time-dependent density functional theory (TD-DFT) has been successfully applied to predict the Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra of the molecule. aip.org Specifically, calculations at the TD-B3LYP/6-31+G(d,p) level of theory have shown good agreement with experimental measurements. aip.org These theoretical predictions are crucial for assigning the observed spectral features to specific electronic transitions. aip.org

The calculated NEXAFS spectra were convoluted with Gaussian functions to simulate the experimental line shapes, with half-widths of 100 meV, 150 meV, and 200 meV at the carbon, nitrogen, and oxygen K-edges, respectively. aip.org The study provided detailed assignments for the K-edge spectra, identifying the destination orbitals for each major transition. aip.org

Below is a table summarizing the theoretical assignments for the K-edge NEXAFS spectra of this compound based on TD-DFT calculations.

EdgeCalculated Excitation Energy (eV)aTransition OrbitalsOscillator Strength (a.u.)
Carbon K-edgeData Not Available in SourceπData Not Available in Source
Nitrogen K-edgeData Not Available in SourceπData Not Available in Source
Oxygen K-edgeData Not Available in Sourceπ*Data Not Available in Source
aThe source article mentions that calculated excitation energies were shifted to align with experimental data but does not provide the absolute calculated values in the abstract. aip.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, theoretical studies can model reaction pathways, such as hydrolysis or thermal decomposition, and analyze the transition states involved. These investigations offer insights into the reactivity and stability of the molecule.

Reaction Pathway Modeling: Reaction pathway modeling for a molecule like this compound typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

For instance, the hydrolysis of ureas can proceed through different pathways depending on the pH of the environment. While specific studies on this compound are not extensively documented in the provided search results, the principles can be inferred from studies on related compounds like urea (B33335) and tetramethylurea. researchgate.net The hydrolysis can occur via a neutral pathway involving the addition of water across the carbonyl C-N bond or an alkaline-catalyzed pathway. researchgate.net Computational models can determine the free energy barriers for each potential pathway, thereby predicting the dominant reaction mechanism under specific conditions. researchgate.net

A hypothetical reaction pathway for the hydrolysis of this compound could involve the nucleophilic attack of a water molecule on the carbonyl carbon of the acetyl group or the urea moiety. Computational modeling would calculate the energy changes as the reaction progresses, identifying the most energetically favorable route.

Transition State Analysis: A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. Identifying and characterizing the transition state is fundamental to understanding the kinetics of a reaction, as its energy determines the activation energy barrier.

Computational methods, such as those available in software packages like Gaussian or ORCA, can be used to locate and optimize the geometry of transition states. For this compound, analyzing the transition state for a reaction like acetyl transfer would involve calculating its vibrational frequencies to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, provides the activation energy, which can be correlated with experimental reaction rates.

Below is a hypothetical data table illustrating the kind of information that could be generated from a transition state analysis for the hydrolysis of this compound compared to a related compound.

Table 1: Hypothetical Transition State Analysis for Urea Compound Hydrolysis
CompoundReaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
This compoundNeutral Hydrolysis (Acetyl C=O)DFT/B3LYP35.2
This compoundNeutral Hydrolysis (Urea C=O)DFT/B3LYP42.8
UreaNeutral HydrolysisDFT/B3LYP44.1 researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this field, enabling the prediction of the activity of new compounds and guiding the design of more potent molecules. nih.gov

QSAR Modeling: QSAR represents an attempt to correlate structural or property descriptors of compounds with their activities. nih.gov For a series of compounds related to this compound, a QSAR model would be developed by first calculating a variety of molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

The general workflow for a QSAR study involves:

Data Set Selection: A series of molecules with known biological activities is chosen.

Descriptor Calculation: For each molecule, a wide range of physicochemical descriptors are calculated using computational software. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Partial Least Squares (PLS) and Support Vector Machines (SVM), are used to build a mathematical model that relates the descriptors to the activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and, ideally, an external set of compounds not used in the model's creation. nih.govresearchgate.net

For urea derivatives, SAR studies have highlighted the importance of certain structural features for biological activity. For example, studies on diaryl urea derivatives as B-RAF inhibitors have shown that descriptors related to size, degree of branching, aromaticity, and polarizability can significantly affect their inhibitory activity. nih.gov Similarly, research on other urea compounds has emphasized the importance of substitutions on the urea moiety for cytotoxicity. nih.gov

The following table illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

Table 2: Key Molecular Descriptors in QSAR Studies
Descriptor TypeDescriptor NameDescriptionPotential Relevance
ElectronicELUMOEnergy of the Lowest Unoccupied Molecular Orbital. researchgate.netRelates to the molecule's ability to accept electrons.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water. researchgate.netIndicates the hydrophobicity of the molecule, affecting its ability to cross cell membranes.
StericMolar Refractivity (MR)A measure of the total volume of a molecule and its polarizability. nih.govresearchgate.netRelates to the bulkiness of the molecule and its fit within a biological target.
TopologicalMolecular Weight (MW)The sum of the atomic weights of the atoms in a molecule. researchgate.netA basic descriptor of molecular size.

By developing a robust QSAR model, researchers can virtually screen new derivatives of this compound, prioritizing the synthesis of those with the highest predicted activity. This computational approach significantly accelerates the drug discovery process. nih.gov

Applications in Advanced Organic Synthesis

1-Acetyl-3-methylurea as a Building Block in Heterocyclic Chemistry

A primary application of this compound in organic synthesis is its use as a key precursor for the construction of heterocyclic ring systems, particularly pyrimidine (B1678525) and uracil (B121893) derivatives. These heterocycles are core components of numerous biologically significant molecules, including nucleic acids and various pharmaceuticals.

The utility of this compound in this context stems from its ability to undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. In these reactions, the two nitrogen atoms of the urea (B33335) backbone act as nucleophiles, reacting with the electrophilic carbonyl carbons of the second reactant to form a six-membered ring. The acetyl group can influence the regioselectivity of the cyclization and can be retained or cleaved depending on the reaction conditions.

For instance, the reaction of this compound with diketones or beta-keto esters provides a direct route to substituted pyrimidines. bibliomed.orgnih.gov The specific substitution pattern of the resulting pyrimidine is determined by the structure of the dicarbonyl compound used. This method is a variation of the well-established Biginelli reaction and related syntheses, where a urea or thiourea (B124793) is a fundamental component.

A representative reaction for the synthesis of a pyrimidine derivative is outlined below:

Interactive Data Table: Synthesis of a Substituted Pyrimidine
Reactant A Reactant B Catalyst/Conditions Product

This reactivity makes this compound a valuable synthon for chemists aiming to build complex molecules containing the pyrimidine scaffold.

Role in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.govresearchgate.net Consequently, urea derivatives are integral to many approved drugs. This compound serves as an important intermediate in the synthesis of such molecules.

A significant application is its role as a precursor for N-nitrosourea compounds. Nitrosoureas are a class of alkylating agents used in chemotherapy. nih.govnih.gov For example, a series of nitrosourea (B86855) analogues of N-deacetylmethylthiocolchicine, which demonstrate potent antineoplastic and antiviral activities, have been synthesized. nih.govacs.org The synthetic route to these complex molecules involves the use of methylurea (B154334) or related precursors, highlighting the importance of building blocks like this compound in accessing these therapeutic agents. The synthesis of these analogues, which combine the thiocolchicine (B1684108) and nitrosourea moieties, was undertaken to generate compounds with potentially improved pharmacological properties. nih.gov

Furthermore, the acetyl-urea structure can serve as a masked or protected form of a more reactive species, which is a common strategy in pharmaceutical synthesis. The acetyl group can be selectively removed or modified during a synthetic sequence, allowing for the late-stage functionalization of a complex molecule. This approach provides flexibility in the design and synthesis of new drug candidates. mdpi.com

Utilization in Peptide and Peptidomimetic Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability or oral bioavailability. The urea linkage is a common isostere for the amide bond in peptide backbones. While the urea scaffold is of great interest in the design of peptidomimetics and various bioactive peptides are synthesized using advanced methods, specific, documented applications of this compound as a direct building block in mainstream peptide or peptidomimetic synthesis are not extensively reported in publicly available literature. bibliomed.orgresearchgate.net General methods for peptide synthesis, such as solid-phase synthesis, typically utilize protected amino acids rather than urea-based fragments for chain elongation. nih.gov

Application in Material Science and Polymer Chemistry

Urea derivatives, in a broader context, can be used as precursors for resins and as additives in polymers. researchgate.net However, despite the presence of reactive functional groups suitable for polymerization or material modification, specific research detailing the application of this compound in material science or polymer chemistry is limited. The potential for this compound to act as a monomer or cross-linking agent exists, but dedicated studies in these areas are not prominent in the current scientific literature.

Use as a Model Compound for Studying Reaction Mechanisms

This compound serves as a useful model compound for investigating the mechanisms of fundamental organic reactions. Its structure contains multiple, distinct reactive sites: the N-H protons, the acetyl carbonyl group, and the urea carbonyl group, along with two different nitrogen atoms. This differentiation allows chemists to study reaction selectivity and the influence of adjacent functional groups on reactivity.

A well-documented example is its use as a starting material in the synthesis of N-methyl-N-nitrosourea. nih.gov The reaction involves the nitrosation of the methyl-substituted nitrogen. Studying this transformation provides insight into the mechanisms of nitrosation reactions, particularly the conditions required to selectively target one nitrogen atom in the presence of another, as well as an amide group. The stability and reactivity of the resulting nitrosourea can also be investigated. nih.gov

The conformational properties of this compound, specifically the restricted rotation around the C-N bonds due to resonance delocalization, also make it a subject for studies on molecular dynamics and their effect on chemical reactivity. nih.gov Understanding how the planar nature of the urea core and the orientation of the acetyl group influence its interactions with reagents is crucial for predicting reaction outcomes and designing new synthetic methods.

Biological and Biomedical Research Applications of 1 Acetyl 3 Methylurea Derivatives

Investigation of Urea (B33335) Functionality in Drug-Target Interactions

The bioactivity of a drug is determined by its molecular recognition and interaction with its target protein. nih.gov The urea functional group is a key player in these interactions, contributing significantly to the stability and specificity of the drug-receptor complex. nih.gov

Hydrogen Bonding Capabilities with Proteins and Receptors

A primary reason for the prevalence of the urea functionality in drug design is its exceptional hydrogen bonding capability. nih.gov The urea group can act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. nih.govresearchgate.net This dual nature allows it to form multiple, stable hydrogen bonds with amino acid residues in the active sites of proteins and receptors. nih.gov These interactions are crucial for stabilizing the drug-target complex, which is essential for eliciting a specific biological response. nih.gov

The resonance structures of the urea group enhance the strength of these hydrogen bonds by creating a stronger negative dipole on the carbonyl oxygen and a positive dipole on the nitrogen atoms. researchgate.net For instance, X-ray crystallography studies of the MAP kinase inhibitor BIRB 796, a urea derivative, revealed that both urea N-H groups form strong hydrogen bonds with the carboxylic acid side chain of a glutamate (B1630785) residue (Glu71), while the urea carbonyl oxygen forms a strong hydrogen bond with the backbone amide of an aspartate residue (Asp168). nih.gov This network of hydrogen bonds is critical for the inhibitor's potent activity. nih.gov Similarly, urea-containing compounds have been shown to form direct or water-mediated hydrogen bonds with the nucleobases of DNA. nih.gov

Modulation of Drug Potency and Selectivity

The incorporation of a urea functional group is a widely used strategy in medicinal chemistry to modulate the potency and selectivity of drug candidates. nih.gov By establishing key hydrogen bonding interactions within the target's binding site, the urea moiety can significantly enhance a compound's affinity for its intended target over other proteins, thereby improving its selectivity and reducing potential off-target effects. researchgate.net

This enhancement of drug-target interactions often translates directly to increased biological potency. researchgate.net For example, research into Rho kinase (ROCK) inhibitors, which have potential applications in treating glaucoma and cardiovascular diseases, has shown that urea-based scaffolds can lead to highly potent and selective compounds. acs.org A thorough structure-activity relationship (SAR) study of these urea derivatives allowed for the optimization of their properties, leading to the discovery of inhibitors with potent IC₅₀ values in both enzymatic and cell-based assays. acs.org The strategic placement of the urea group enables precise interactions that are difficult to achieve with other functional groups, making it a valuable tool for fine-tuning the pharmacological profile of lead compounds. nih.gov

Research on Biological Activity and Potential Therapeutic Applications of Derivatives

Derivatives based on the urea scaffold are being investigated for a wide array of therapeutic applications, driven by their diverse biological activities.

Antimicrobial Activity Studies of Related Compounds

The emergence of multidrug-resistant (MDR) pathogens presents a major global health challenge, spurring the search for new antimicrobial agents. nih.gov Urea derivatives have emerged as a promising class of compounds in this area. In one study, a series of newly synthesized urea derivatives were screened for their in vitro antimicrobial activity against several bacterial and fungal strains. nih.gov An adamantyl urea derivative, in particular, showed very high growth inhibition (94.5%) against Acinetobacter baumannii, a bacterium known for its resistance. nih.gov Other derivatives showed significant activity against Staphylococcus aureus and the fungus Cryptococcus neoformans. nih.gov Another report indicated that 1-acetyl-3-methylurea itself exhibits a bactericidal effect against Staphylococcus aureus and Staphylococcus epidermidis.

The following table summarizes the antimicrobial activity of selected urea derivatives from a research study.

Compound IDTarget MicroorganismGrowth Inhibition (%) at 32 µg/mL
3l (Adamantyl urea derivative) Acinetobacter baumannii94.5
3e Staphylococcus aureus96.9
3k Staphylococcus aureus97.4
3a Cryptococcus neoformans69.9
(Data sourced from a study on new urea derivatives as potential antimicrobial agents) nih.gov

Anticancer Activity Research of Analogues

Urea derivatives represent a significant class of compounds in anticancer drug discovery, with many acting as inhibitors of key proteins involved in tumor growth and proliferation, such as protein kinases. researchgate.net Research has demonstrated that analogues of this compound possess notable antiproliferative effects. For example, a study on benzoylurea (B1208200) derivatives identified compounds with potent activity against a panel of nine human tumor cell lines, including leukemia, breast cancer, and prostate cancer, with IC₅₀ values in the nanomolar range (0.01 to 0.30 µM). nih.gov One of these compounds, 14b , was found to inhibit human hepatocarcinoma growth by 86% in a nude mouse model by inhibiting microtubule assembly and inducing apoptosis. nih.gov

In another study, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c ) showed significant growth inhibition against several cancer cell lines, including melanoma (LOX IMVI) and renal cancer (CAKI-1). mdpi.com Furthermore, 1-(2-chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas were synthesized and showed antiproliferative effects on human HEp-2 cancer cells. nih.gov

Compound IDCancer Cell LineActivity MetricResult
11e (Benzoylurea derivative) 9 Human Tumor Cell LinesIC₅₀0.01 - 0.30 µM
14b (Benzoylurea derivative) 9 Human Tumor Cell LinesIC₅₀0.01 - 0.30 µM
7c (Aryl urea analogue) EKVX (Non-Small Cell Lung)% Growth Inhibition75.46
7c (Aryl urea analogue) CAKI-1 (Renal)% Growth Inhibition78.52
7c (Aryl urea analogue) MCF7 (Breast)% Growth Inhibition83.48
7c (Aryl urea analogue) LOX IMVI (Melanoma)% Growth Inhibition84.52
(Data compiled from studies on the anticancer activity of urea derivatives) nih.govmdpi.com

Alpha-Glucosidase Inhibitory Activity Investigations

Alpha-glucosidase (α-Gls) inhibitors are a class of oral antidiabetic drugs that help manage postprandial hyperglycemia by delaying carbohydrate digestion. tandfonline.comnih.gov There is growing research interest in α-glucosidase inhibitors for a range of other diseases as well, including certain cancers and viral infections. tandfonline.comnih.gov Several studies have demonstrated that urea derivatives can be potent inhibitors of this enzyme.

In one study, a series of cyclic urea and carbamate (B1207046) derivatives were tested for their α-glucosidase inhibitory activity. tandfonline.comnih.gov All of the tested compounds showed higher inhibitory activity (lower IC₅₀ values) than the standard drug acarbose. tandfonline.comnih.gov The most potent compound in this series was benzyl (B1604629) (3,4,5-trimethoxyphenyl)carbamate, with an IC₅₀ value of 49.85 ± 0.10 µM, compared to 121.01 ± 12.18 µM for acarbose. nih.gov Similarly, a study on novel benzimidazole-urea derivatives also identified several compounds with excellent α-glucosidase inhibitory activity, again surpassing that of acarbose. researchgate.net These findings highlight the potential of the urea scaffold in designing new and effective α-glucosidase inhibitors. tandfonline.comnih.gov

CompoundTarget EnzymeIC₅₀ (µM)
Benzyl (3,4,5-trimethoxyphenyl)carbamate (12) α-Glucosidase49.85 ± 0.10
Benzimidazole-urea derivative (2e) α-Glucosidase2.83 ± 0.18
Benzimidazole-urea derivative (2c) α-Glucosidase7.03 ± 0.15
Acarbose (Standard) α-Glucosidase121.01 ± 12.18 / 750.0 ± 1.5
(Data sourced from studies on α-glucosidase inhibition by urea derivatives) nih.govresearchgate.net

Antiglycation and Urease Inhibition Studies of Derivatives

Derivatives of urea are a significant focus in the development of enzyme inhibitors, particularly for urease. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.gov This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease an important target for therapeutic intervention. nih.gov

Compounds that feature a urea or thiourea (B124793) fragment are a natural starting point for designing urease inhibitors due to their structural similarity to the enzyme's natural substrate. nih.govnih.gov Research has shown that derivatives can act as potent inhibitors. For instance, a study on N1-toluoyl, N2-substituted urea derivatives found that compounds with a methoxy (B1213986) group on the phenyl ring demonstrated significant inhibition of urease, ranging from 47% to 59%. nih.gov This suggests that the substitution pattern on the derivative's structure plays a crucial role in its inhibitory activity. nih.gov

The mechanism of inhibition often involves interaction with the nickel ions in the enzyme's active site. nih.gov Acetohydroxamic acid, for example, inhibits urease by complexing these nickel ions. nih.gov Kinetic studies on other types of inhibitors, such as benzothiazole (B30560) derivatives, have revealed mixed-type inhibition, where the inhibitor can bind to either the free enzyme or the enzyme-substrate complex. nih.gov

Table 1: Urease Inhibition by Selected Urea and Thiourea Derivatives

Compound ClassKey Structural FeatureInhibition Mechanism/FindingReference
N1-toluoyl,N2-substituted ureasMethoxy group on phenyl ringDisplayed 47-59% urease inhibition. nih.gov
1-(4-chlorophenyl)-3-palmitoylthioureaPalmitoylthiourea chainActed as a potent inhibitor of jack bean urease. nih.gov
Bis-thiobarbituric derivativesSubstituted phenyl ringElectron-donating groups (e.g., -OH) enhanced inhibitory activity. nih.gov
Acetohydroxamic acidHydroxamic acid groupInhibits by complexing with Ni2+ ions in the urease active site. nih.gov

Research on Other Pharmacological Activities (e.g., Anticonvulsive, Anti-HIV, Antidiabetic)

The structural scaffold of urea and its derivatives has been explored for a wide range of pharmacological applications beyond enzyme inhibition.

Anticonvulsive Activity: Certain heterocyclic compounds incorporating urea or thiourea moieties have shown promise as anticonvulsant agents. For example, derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have been investigated for their anti-epileptic potential. nih.gov The proposed mechanism for some of these compounds involves the GABAA pathway, where they may enhance the release of chloride ions to prevent excessive neuronal firing. nih.gov Structure-activity relationship (SAR) studies have indicated that specific substitutions, such as a chlorine atom on a benzyl thiol ring and a bromine atom on a phenyl urea ring, can confer good anticonvulsant activity. nih.gov Research into phenytoin-related compounds, which are established anticonvulsants, has also explored related pharmacophores for this activity. nih.gov

Anti-HIV Activity: The urea and thiourea motifs are present in various compounds tested for antiviral properties. Benzothiazole derivatives containing a (thio)urea fragment have demonstrated a broad spectrum of biological activities, including anti-HIV effects. nih.gov In one study, a benzothiazole derivative showed good activity against both wild-type HIV-1 and drug-resistant variants, acting as a non-nucleoside reverse transcriptase inhibitor. nih.gov Further research on different structural platforms found that both a 4-aminophthalimide (B160930) pharmacophore and an N-(1-adamantyl) substitution were necessary to confer anti-HIV-1 and anti-HIV-2 properties, highlighting the specificity of structural requirements for antiviral action. nih.gov

Antidiabetic Activity: The structural similarity of certain derivatives to known antidiabetic drugs has prompted investigation into their potential hypoglycemic effects. For instance, ketone derivatives of succinimides were presumed to have antidiabetic potential due to their structural resemblance to thaizolidinediones (TZDs), a class of antidiabetic drugs. nih.gov In vivo studies using alloxan-induced diabetic animal models confirmed that some of these derivatives could significantly lower blood glucose levels. nih.gov This approach of designing potential therapeutic agents based on structural analogy to existing drugs is a common strategy in medicinal chemistry.

Mechanism of Action Studies at the Molecular Level

Understanding how a compound exerts its effects at a molecular level is critical for its development as a therapeutic agent. For derivatives of this compound, this involves studying their interactions with cellular components.

Influence on Cell Cycle and Cellular Pathways

While detailed studies on the direct influence of this compound on the cell cycle are not extensively documented, the observed biological activities of its derivatives imply interaction with key cellular pathways. For example, compounds that exhibit anticancer activity, such as certain benzothiazole derivatives, necessarily influence the cell cycle, cell proliferation, or apoptosis pathways. nih.gov The specific molecular targets within these pathways remain an active area of research.

Receptor Binding and Signaling Pathway Modulation

The pharmacological effects of this compound derivatives are predicated on their ability to bind to specific molecular targets, such as enzymes or receptors, and modulate their associated signaling pathways. The inhibition of the urease enzyme is a clear example of direct protein binding. nih.gov For activities like anticonvulsant effects, derivatives may modulate ion channels or interact with neurotransmitter receptors like the GABAA receptor. nih.gov The development of a prostacyclin receptor agonist for pulmonary hypertension from an N-acylsulfonamide prodrug illustrates how a derivative can be designed to specifically target a receptor and trigger a desired signaling cascade, in this case, vasodilation. nih.gov

Prodrug Design and Delivery Systems Utilizing this compound Scaffolds

A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.gov This strategy is used to overcome issues such as poor solubility, rapid metabolism, or to enable targeted or prolonged drug delivery. nih.govnih.gov The this compound structure, or "scaffold," possesses chemical features that make it suitable for use in prodrug design.

The design of long-acting prodrugs often involves conjugating the active drug to a "promoiety" via a cleavable linker. nih.gov The this compound scaffold could serve as either a part of the active drug or as a component of the linker system. For example, fatty acyl groups can be attached as promoieties to create prodrugs that form nanocrystals, leading to slow dissolution and an extended duration of action. nih.gov Similarly, conjugating a drug to a polymer backbone can create a polymeric prodrug, which can be formulated into hydrogels for sustained release. nih.gov These strategies allow for the tuning of a drug's physicochemical properties to make it compatible with a specific drug delivery system (DDS) and achieve a desired therapeutic profile. nih.gov

Role as a Model for Understanding Biological Hydrolysis of Acylureas

The chemical stability of a drug is a critical factor in its efficacy. Acylureas, the class of compounds to which this compound belongs, can undergo hydrolysis. The non-enzymatic hydrolysis of urea itself is a very slow process, with a half-life estimated at 3.6 years, and its mechanism is still a subject of discussion. nih.gov

Simple molecules like this compound serve as excellent models for studying the fundamental chemical principles of this hydrolysis. By analyzing the breakdown of such a simple acylurea under various biological conditions (e.g., different pH levels and the presence of enzymes), researchers can gain insight into the stability of more complex drug molecules containing this functional group. This understanding is vital for predicting a drug's shelf-life, its stability in the gastrointestinal tract, and its metabolic fate in the body.

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies for Enhanced Biological Activity

The core structure of 1-acetyl-3-methylurea is a valuable scaffold for creating new derivatives with potentially heightened biological effects. Researchers are focused on synthetic modifications to alter the compound's physicochemical characteristics, such as lipophilicity and hydrogen bonding capabilities, which are key to its interactions with biological targets. nih.gov

A significant area of exploration is the substitution at the N-1 and N-3 positions of the urea (B33335) backbone. The introduction of diverse aryl and heterocyclic groups can generate a wide array of new compounds. For example, creating N-substituted phenyl derivatives of acetylurea (B1202565) is a strategy being investigated to improve the compound's affinity and selectivity for particular enzymes or receptors.

Another key strategy involves modifying the acetyl group. Replacing it with other acyl groups or bioisosteric alternatives can affect the metabolic stability and pharmacokinetic profile of the compound. The objective is to engineer derivatives that offer superior therapeutic benefits while minimizing unintended side effects. The systematic pursuit of these derivatization methods is essential to fully realize the therapeutic possibilities of the this compound chemical family.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis and transformation of this compound, a thorough understanding of the reaction kinetics and mechanisms is crucial. Advanced spectroscopic techniques are proving to be essential for monitoring these chemical processes in real-time and directly within the reaction vessel (in situ).

Process Analytical Technology (PAT) employs methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy for the continuous observation of how reactants are consumed and products are formed. mt.comwikipedia.org These non-destructive techniques yield important data on reaction intermediates and completion points, which helps to improve yield, purity, and process safety. For instance, tracking the distinct vibrational frequencies of the carbonyl groups in this compound can offer direct insights into the progress of its synthesis. The NIST Chemistry WebBook provides reference IR spectrum data for this compound, which can be valuable for such monitoring. nist.govnist.gov

Additionally, combined techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provide in-depth analysis of complex reaction mixtures, allowing for the identification of byproducts and impurities. The use of these sophisticated analytical methods is vital for creating dependable and efficient manufacturing processes for this compound and its derivatives.

Integration of Machine Learning and AI in Design and Discovery

The fusion of computational power with chemical sciences has opened new avenues in the design and discovery of new molecules. nih.gov Machine learning (ML) and artificial intelligence (AI) are increasingly being used to speed up the identification of promising this compound derivatives with desired characteristics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, which are driven by ML algorithms, can forecast the biological activity of virtual compounds based on their chemical structures. researchgate.netyoutube.com By training these models with existing experimental data, scientists can screen large virtual libraries of this compound analogs to select the most promising candidates for synthesis and further testing. This computer-based (in silico) method significantly cuts down the time and expense associated with drug discovery. nih.gov

Exploration of Supramolecular Chemistry and Self-Assembly

The capacity of this compound to form hydrogen bonds makes it a compelling component for supramolecular chemistry, the study of chemical systems made of multiple molecules. wikipedia.org The urea and acetyl parts of the molecule can serve as both hydrogen bond donors and acceptors, enabling the creation of structured, self-assembling formations. lookchem.commdpi.com

Scientists are examining how changes to the this compound structure affect its self-assembly in various solvents and on different surfaces. The creation of ordered structures, like tapes or sheets, could result in materials with new optical, electronic, or mechanical properties. The study of these self-organizing systems often uses methods like X-ray diffraction and scanning probe microscopy to define the resulting supramolecular architectures. A deeper understanding of the self-assembly of this compound derivatives could lead to their use in fields such as crystal engineering and nanotechnology.

Potential in Catalysis and Chemical Transformations

While this compound has been primarily studied for its biological applications, its distinct chemical structure points to its potential use in catalysis and as a reagent in chemical transformations. The presence of both an amide and a urea functional group in the same molecule presents intriguing possibilities for its role in catalytic processes.

The nitrogen atoms in the urea section could potentially bind to metal catalysts, thereby altering their reactivity and selectivity. Additionally, the acetyl group could be involved in acyl transfer reactions, positioning this compound as a possible acylating agent under particular reaction conditions.

Future research could investigate the catalytic activity of metal complexes that include ligands based on this compound in various organic reactions. Its function as a building block for creating more complex heterocyclic systems is also a promising area for exploration. Discovering these new reactive capabilities would greatly expand the chemical applications of this compound.

Q & A

Q. What are the optimal synthetic routes for 1-acetyl-3-methylurea in laboratory-scale research?

The synthesis of this compound typically involves urea derivatives and acetylating agents. A validated method includes coupling methylurea with acetyl chloride in anhydrous conditions, using solvents like dichloromethane (DCM) and bases such as diisopropylethylamine (DIPEA) to neutralize byproducts . Reaction parameters (temperature, stoichiometry, and solvent polarity) must be optimized to achieve yields >95%. Purity can be confirmed via melting point analysis (expected range: 211–218°C) and NMR spectroscopy .

Q. How can researchers characterize this compound to confirm structural integrity and purity?

Characterization should include:

  • 1H/13C NMR : Verify methyl group signals (δ ~2.1–2.3 ppm for acetyl-CH3 and δ ~3.1 ppm for methylurea-CH3) and urea carbonyl resonance (δ ~155–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 117.1 (C4H8N2O2) .
  • Melting Point : Compare observed values with literature data (e.g., 211–218°C for analogous ureas) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Monitor degradation via periodic NMR analysis .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
  • Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations. Compare with analogs like 1-methyl-1-phenylurea, which shows hydrolytic instability at pH < 3 .

Q. What methodologies resolve contradictions in reported biological activity data for urea derivatives like this compound?

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., anti-tubercular activity of adamantyl-urea analogs ) and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Dose-Response Validation : Replicate conflicting studies using standardized assays (e.g., microplate Alamar Blue for MIC determination) under controlled conditions (pH, temperature, solvent) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for acetyl transfer reactions. Compare activation energies with experimental yields .
  • Molecular Docking : Screen for binding affinity to biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina, correlating results with in vitro activity .

Methodological Guidelines

Q. Designing Reproducible Experimental Protocols

  • Literature Review : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over vendor databases. Cross-reference synthetic procedures from at least three independent sources .
  • Data Reporting : Include raw spectral data (NMR, HRMS), reaction yields, and failure cases in supplementary materials to aid reproducibility .

Q. Addressing Gaps in Structure-Activity Relationship (SAR) Studies

  • Analog Synthesis : Modify substituents (e.g., replacing methyl with cyclopropyl groups) and compare bioactivity using standardized assays .
  • Thermodynamic Profiling : Measure solubility (via shake-flask method) and logP (octanol-water partition) to correlate physicochemical properties with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.